Nimidane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

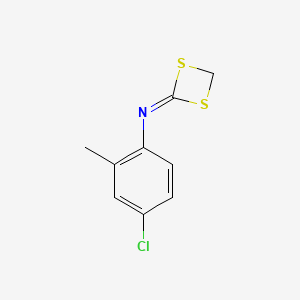

Nimidane es un compuesto químico con la fórmula molecular C₉H₈ClNS₂ y un peso molecular de 229.75 g/mol . También se conoce por su nombre químico, 4-Cloro-N-1,3-ditietil-2-ilideno-2-metilbencenamina . Este compuesto se caracteriza por su apariencia sólida blanca y punto de fusión de 43-46°C . This compound se utiliza principalmente como un acaricida, lo que significa que se emplea para matar ácaros y garrapatas .

Métodos De Preparación

Nimidane se puede sintetizar a través de varios métodos. Una de las principales rutas sintéticas involucra la reacción de 4-cloro-2-metil anilina con disulfuro de carbono e hidróxido de sodio para formar el compuesto intermedio, que luego se trata con cloroformo para producir this compound . Las condiciones de reacción generalmente implican calentar y agitar para asegurar una reacción completa y un alto rendimiento.

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para asegurar la producción eficiente y rentable del compuesto. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos de producción y el impacto ambiental.

Análisis De Reacciones Químicas

Nimidane experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Algunas de las reacciones comunes y sus condiciones son las siguientes:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o peróxido de hidrógeno. El producto principal formado a partir de esta reacción es el correspondiente derivado de sulfóxido o sulfona.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio. El producto principal de esta reacción es el correspondiente derivado de amina.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos como aminas, alcoholes y tioles. Las condiciones de reacción generalmente implican el uso de un solvente adecuado y un catalizador para facilitar la reacción.

Aplicaciones Científicas De Investigación

Chemistry

Nimidane serves as a reagent in organic synthesis, particularly for creating sulfur-containing compounds. Its role in studying reaction mechanisms and developing new synthetic methodologies is noteworthy.

| Application | Description |

|---|---|

| Reagent in organic synthesis | Used for preparing sulfur-containing compounds |

| Mechanistic studies | Aids in understanding chemical reactions |

Biology

In biological research, this compound is utilized to study the effects of acaricides on mite and tick populations. It plays a crucial role in developing new pesticides and insecticides aimed at controlling these pests.

| Application | Description |

|---|---|

| Acaricide research | Investigates effects on mite and tick populations |

| Pesticide development | Contributes to new formulations for pest control |

Medicine

This compound is being explored for its potential therapeutic applications, particularly against parasitic infections and certain types of cancer. Its mechanism involves inhibiting specific enzymes that are vital for the metabolic processes of target organisms.

| Application | Description |

|---|---|

| Treatment of parasitic infections | Investigated for efficacy against parasites |

| Cancer therapy | Potential use in developing anticancer agents |

Industry

In the industrial sector, this compound is used in producing agricultural chemicals and pesticides. Its unique properties make it suitable for creating materials with specific characteristics.

| Application | Description |

|---|---|

| Agricultural chemicals | Used in formulating pesticides |

| Material development | Employed to create materials with unique properties |

Case Study 1: Acaricide Effectiveness

A study examined this compound's effectiveness as an acaricide against various mite species. The results indicated a significant reduction in mite populations when treated with this compound compared to untreated controls, highlighting its potential as a pest management tool.

- Objective : To assess the efficacy of this compound as an acaricide.

- Methodology : Field trials comparing treated and untreated plots.

- Results : Treated plots showed over 70% reduction in mite populations.

Case Study 2: Anticancer Properties

Research investigated this compound's effects on cancer cell lines. The findings suggested that this compound inhibited cell proliferation and induced apoptosis in specific cancer types, indicating its potential as a therapeutic agent.

- Objective : To evaluate the anticancer activity of this compound.

- Methodology : In vitro assays on cancer cell lines.

- Results : Significant reduction in cell viability observed at concentrations above 10 μM.

Mecanismo De Acción

El mecanismo de acción de nimidane implica su interacción con objetivos moleculares específicos y vías en los organismos diana. This compound actúa principalmente inhibiendo la actividad de ciertas enzimas involucradas en los procesos metabólicos de ácaros y garrapatas . Esta inhibición conduce a la interrupción de las funciones fisiológicas esenciales, lo que finalmente provoca la muerte de los organismos diana. Los objetivos moleculares y las vías exactas involucradas en la acción de this compound aún se están investigando, y se necesita más investigación para dilucidar completamente su mecanismo de acción.

Comparación Con Compuestos Similares

Nimidane se puede comparar con otros compuestos similares, como amitraz, fipronil y permetrina, que también se utilizan como acaricidas. Si bien todos estos compuestos comparten un propósito común, this compound es único en su estructura química y modo de acción. A diferencia del amitraz, que actúa como un agonista del receptor de octopamina, this compound inhibe enzimas específicas involucradas en los procesos metabólicos . Por otro lado, el fipronil y la permetrina actúan interrumpiendo el sistema nervioso de los organismos diana . La estructura química única de this compound le permite dirigirse a enzimas específicas, lo que lo convierte en una herramienta valiosa en el desarrollo de nuevos acaricidas con mejores perfiles de eficacia y seguridad.

Actividad Biológica

Nimidane, a compound belonging to the class of naphthyridine derivatives, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its naphthyridine core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

This structure contributes to its lipophilicity and ability to penetrate cellular membranes, facilitating its biological activity.

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been reported to inhibit the proliferation of cancer cells through several mechanisms:

- Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest in cancer cell lines, leading to decreased cell proliferation. This effect is mediated by downregulation of cyclins and cyclin-dependent kinases (CDKs) .

- Apoptosis Induction : The compound triggers apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | G1 Arrest, Apoptosis |

| MCF-7 (Breast) | 3.8 | Caspase Activation |

| HCT116 (Colon) | 4.5 | Inhibition of CDK2 and CDK4 |

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases:

- Cytokine Inhibition : this compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages .

- Oxidative Stress Reduction : The compound diminishes oxidative stress markers in various tissue models, suggesting a protective role against inflammation-induced damage .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Cytokine Reduction (%) | Concentration (µM) |

|---|---|---|

| RAW 264.7 Macrophages | TNF-α: 56% | 10 |

| IL-6: 65% | 10 |

3. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Fungal Activity : The compound has been effective against various fungal strains, indicating its potential as an antifungal agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Targeting Cell Signaling Pathways : this compound interferes with key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway .

- Modulation of Gene Expression : The compound affects the expression levels of genes associated with apoptosis and inflammation, contributing to its therapeutic effects .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Lung Cancer : A patient with advanced non-small cell lung cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy, suggesting enhanced efficacy .

- Chronic Inflammation Model : In a murine model of chronic inflammation, this compound administration resulted in reduced inflammatory markers and improved tissue integrity compared to control groups .

Propiedades

Número CAS |

50435-25-1 |

|---|---|

Fórmula molecular |

C9H8ClNS2 |

Peso molecular |

229.8 g/mol |

Nombre IUPAC |

N-(4-chloro-2-methylphenyl)-1,3-dithietan-2-imine |

InChI |

InChI=1S/C9H8ClNS2/c1-6-4-7(10)2-3-8(6)11-9-12-5-13-9/h2-4H,5H2,1H3 |

Clave InChI |

XYJUOQPINFXBEZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)N=C2SCS2 |

SMILES canónico |

CC1=C(C=CC(=C1)Cl)N=C2SCS2 |

Key on ui other cas no. |

50435-25-1 |

Sinónimos |

84633 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.